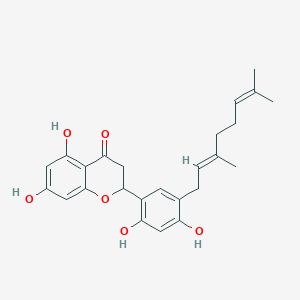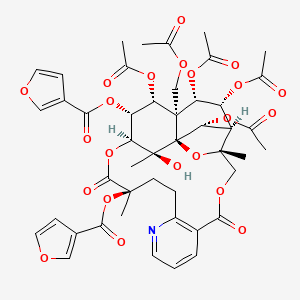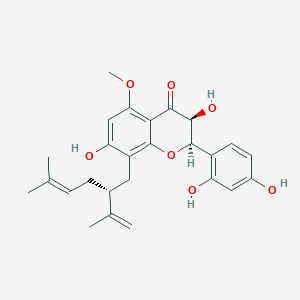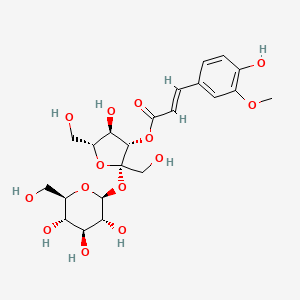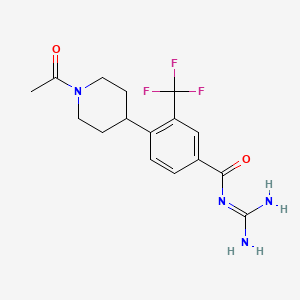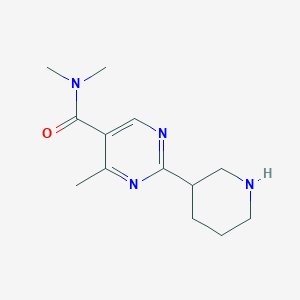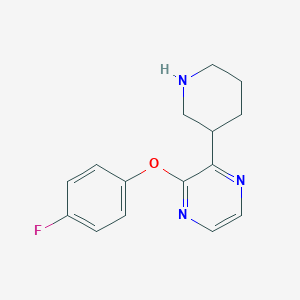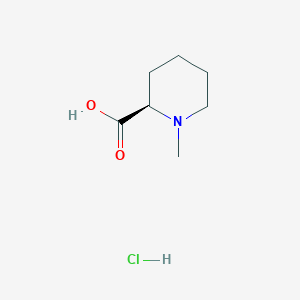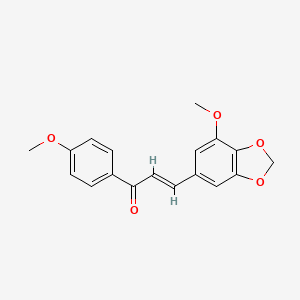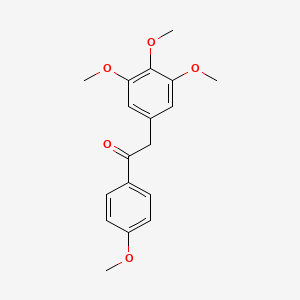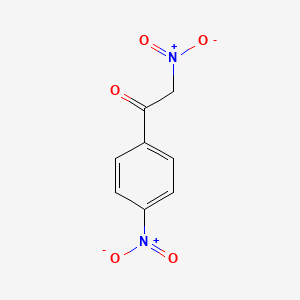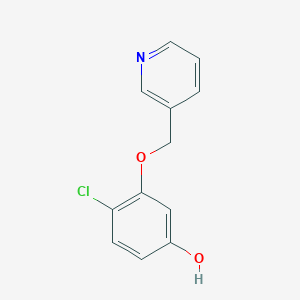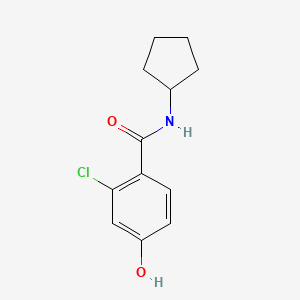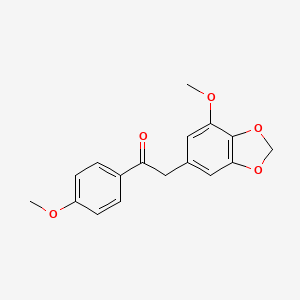
2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of methoxy groups and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone typically involves the condensation of 7-methoxy-1,3-benzodioxole-5-carbaldehyde with 4-methoxyacetophenone. This reaction is often catalyzed by acidic or basic conditions, such as using hydrochloric acid or sodium hydroxide, and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol, resulting in the formation of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, the compound’s structure may be modified to enhance its pharmacological properties. Researchers may investigate its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and benzodioxole ring can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
- 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-phenylethanone
- 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)ethanone
- 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)ethanone
Comparison: Compared to similar compounds, 2-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The benzodioxole ring also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-13-5-3-12(4-6-13)14(18)7-11-8-15(20-2)17-16(9-11)21-10-22-17/h3-6,8-9H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJFZSVVEMBSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
